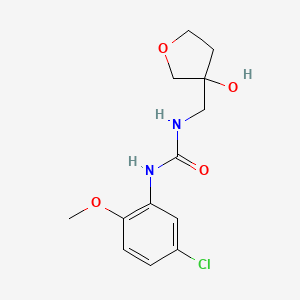
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine, also known as CSP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Pyrrolidine Derivatives : Research demonstrates efficient methods for synthesizing 1-(arylsulfonyl)pyrrolidines, showcasing the compound's utility as a precursor in organic synthesis. Acid-catalyzed reactions involving phenols under mild conditions highlight its potential for creating pyrrolidine-1-sulfonylarene derivatives, indicating its versatility in synthetic chemistry (Smolobochkin et al., 2017).
Chemical Stability and Reactivity : Another study explored the synthesis and characterization of a similar compound, focusing on its stability and reactivity. The research provides insights into how such compounds can be synthesized and manipulated for various chemical applications (Murthy et al., 2017).
Applications in Materials Science and Polymer Technology
Organic Electronic Devices : Sulfonyl pyrrolidine derivatives have been applied in the enhancement of organic electronic devices, such as organic solar cells (OSCs). Studies show that doping poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with certain derivatives can significantly improve the material's work function and conductivity, leading to higher power conversion efficiencies in OSCs (Zeng et al., 2020).
Polymer Synthesis and Properties : Research into fluorinated polyamides containing pyridine and sulfone moieties illustrates the use of sulfonyl pyrrolidine compounds in creating high-performance polymers. These polymers exhibit desirable properties such as solubility in organic solvents, high thermal stability, and excellent mechanical strengths, making them suitable for various industrial applications (Liu et al., 2013).
Proton Exchange Membranes : The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups, utilizing sulfonyl pyrrolidine compounds, showcases their application in the development of proton exchange membranes for fuel cell technologies. These membranes demonstrate superior proton conductivity and mechanical properties compared to traditional materials, highlighting the potential for energy applications (Bae et al., 2009).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO5S2/c1-2-26-18-8-7-15(11-17(18)20)28(24,25)21-10-9-16(12-21)27(22,23)14-5-3-13(19)4-6-14/h3-8,11,16H,2,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZZRDSLAWOLBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


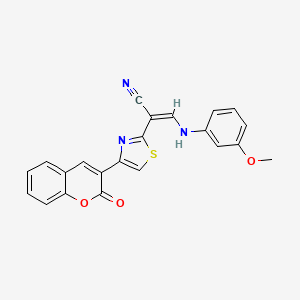
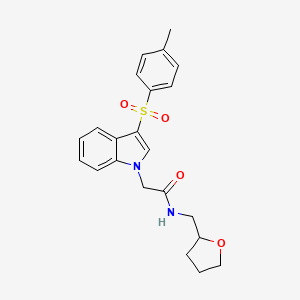
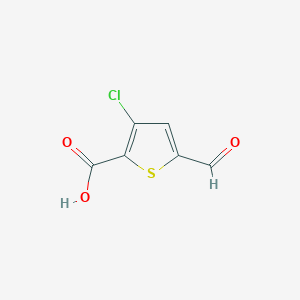
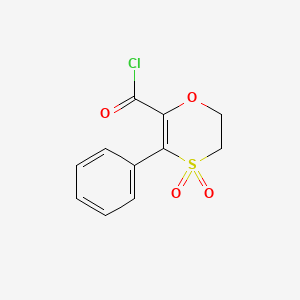
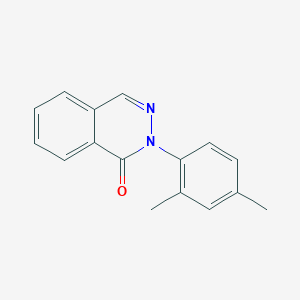
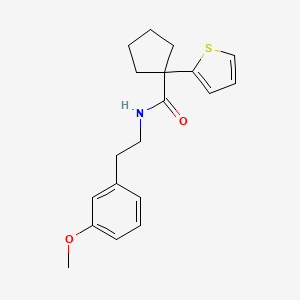

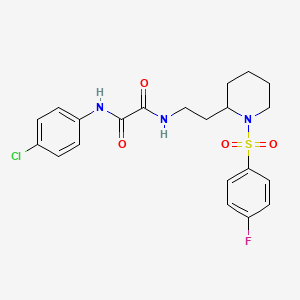
![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)


![6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2356450.png)
